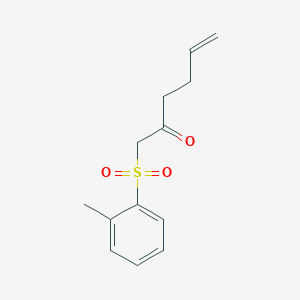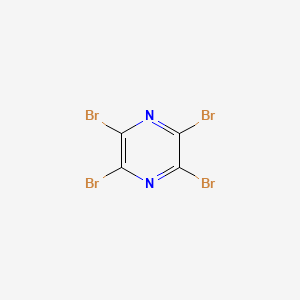
Tetrabromopyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabromopyrazine is a halogenated heterocyclic compound with the molecular formula C4Br4N2 It is a derivative of pyrazine, where four hydrogen atoms are replaced by bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrabromopyrazine can be synthesized through the bromination of pyrazine derivatives. One common method involves the reaction of tetrachloropyrazine with hydrogen bromide at temperatures ranging from 75 to 200°C in an inert solvent such as glacial acetic acid . This method ensures high yields of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct bromination of monobromopyrazine. this method can produce significant amounts of dibromopyrazine and tribromopyrazine isomers . To achieve higher yields of this compound, the reaction conditions are optimized to favor the formation of the tetrasubstituted product.
Chemical Reactions Analysis
Types of Reactions: Tetrabromopyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: this compound can be reduced to form less brominated pyrazine derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base and an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted pyrazine derivatives where one or more bromine atoms are replaced by other functional groups.
Reduction Reactions: The major products are less brominated pyrazine derivatives.
Scientific Research Applications
Tetrabromopyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of tetrabromopyrazine involves its interaction with biological targets, leading to its antimicrobial effects. It is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Tetrachloropyrazine: A chlorinated derivative of pyrazine used as a precursor in the synthesis of tetrabromopyrazine.
Tetrafluoropyrazine: A fluorinated derivative with different reactivity and applications.
Uniqueness: this compound is unique due to its high bromine content, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
23987-37-3 |
|---|---|
Molecular Formula |
C4Br4N2 |
Molecular Weight |
395.67 g/mol |
IUPAC Name |
2,3,5,6-tetrabromopyrazine |
InChI |
InChI=1S/C4Br4N2/c5-1-2(6)10-4(8)3(7)9-1 |
InChI Key |
SHLWADXOOVABBK-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(C(=N1)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
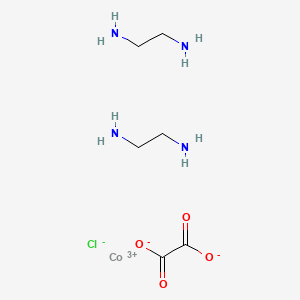

![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)



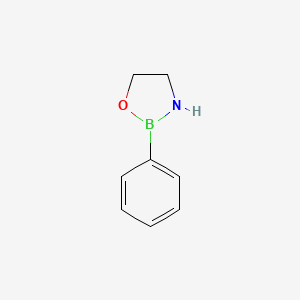
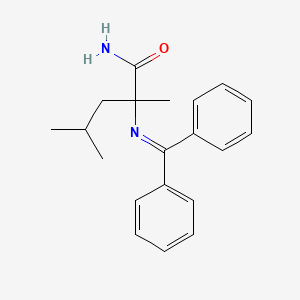
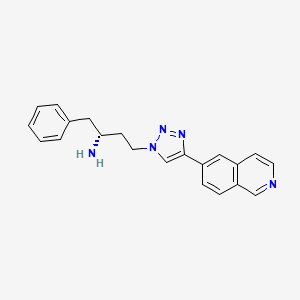
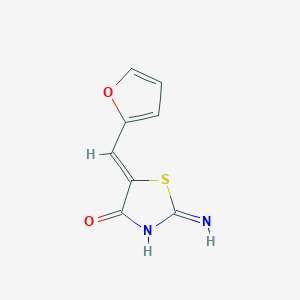
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
